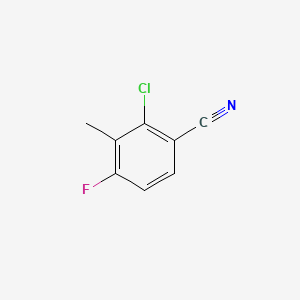
2-氯-4-氟-3-甲基苯甲腈
概述
描述
2-Chloro-4-fluoro-3-methylbenzonitrile is a reagent used in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile can be carried out by processes known in the art, such as the processes disclosed in U.S. Patent No. 8,222,411 .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-3-methylbenzonitrile is C8H5ClFN, and its molecular weight is 169.583.Chemical Reactions Analysis
2-Chloro-4-fluoro-3-methylbenzonitrile is used in various chemical reactions. For example, it is used in the preparation of 2-chloro-3,4-diaminobenzonitrile .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-3-methylbenzonitrile has a melting point of 54-58°C and a predicted boiling point of 260.8±35.0 °C. Its predicted density is 1.28±0.1 g/cm3 .科学研究应用
有机中间体
“2-氯-4-氟-3-甲基苯甲腈”被用作各种化学反应中的有机中间体 . 有机中间体通常用于生产其他化学品或产品。
医药中间体
该化合物也用作医药中间体 . 医药中间体是用于生产活性药物成分的化学化合物的组成部分。
非甾体雄激素受体调节剂的合成
“2-氯-4-氟-3-甲基苯甲腈”用于合成一种新型强效非甾体雄激素受体调节剂(SARM),其相对于天然雄激素睾酮具有部分激动剂活性 . SARM 是一类具有与合成代谢剂相似的特性但雄激素特性降低的治疗化合物。
化学合成
除了用作中间体,该化合物还直接用于化学合成 . 这包括将其与其他物质结合以产生新的化合物。
研究与开发
<a data-citationid="d3e785eb-29cd-21ec-eed6-5e7c7
作用机制
Target of Action
2-Chloro-4-fluoro-3-methylbenzonitrile is primarily used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone . The primary target of this compound is therefore the androgen receptor, a nuclear receptor that plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
SARMs typically work by selectively stimulating or blocking the androgen receptor in different tissues, leading to beneficial effects in muscle and bone while minimizing side effects in other tissues .
Biochemical Pathways
This pathway plays a key role in regulating gene expression and affects a variety of biological processes, including muscle growth and bone density .
Pharmacokinetics
It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body
Result of Action
This can lead to beneficial effects such as increased muscle mass and bone density, with fewer side effects compared to traditional androgenic steroids .
Action Environment
It should be stored in a dry environment at room temperature
安全和危害
未来方向
2-Chloro-4-fluoro-3-methylbenzonitrile may be used in the preparation of 2-chloro-3,4-diaminobenzonitrile . It is also used in the synthesis of fluorobenzamidrazone thrombin inhibitors .
Relevant Papers There are several papers and patents related to 2-Chloro-4-fluoro-3-methylbenzonitrile. For example, U.S. Patent No. 8,222,411 discusses the synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile . Other papers discuss its use in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .
生化分析
Biochemical Properties
It is known that it plays a role in the synthesis of nonsteroidal androgen receptor modulators
Cellular Effects
As a reagent in the synthesis of nonsteroidal androgen receptor modulators, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Chloro-4-fluoro-3-methylbenzonitrile vary with different dosages in animal models .
属性
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKBJSAKTZEMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659310 | |
| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796600-15-2 | |
| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

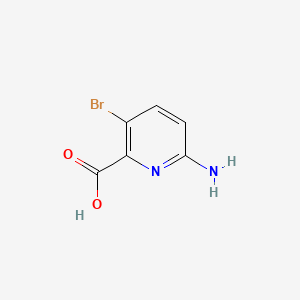


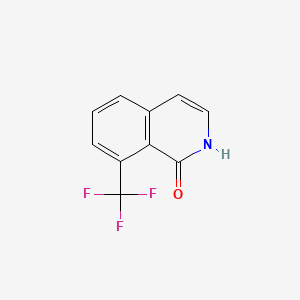


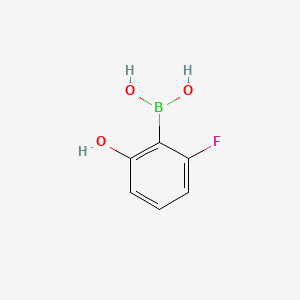
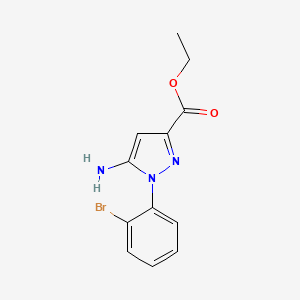
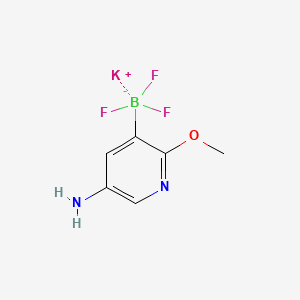
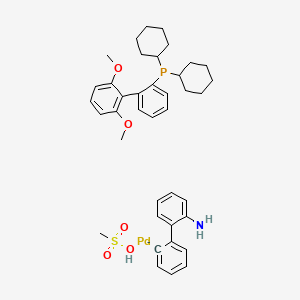
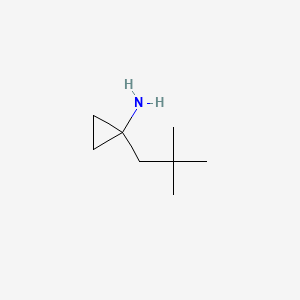
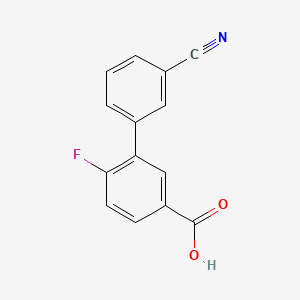
![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)
